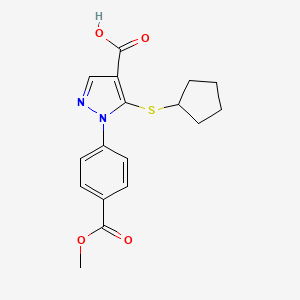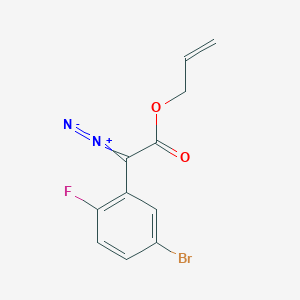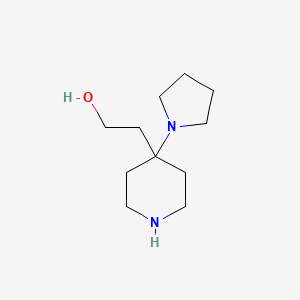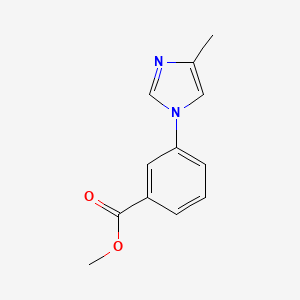
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is a chemical compound that features a benzoate ester linked to a methyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate typically involves the reaction of 3-(4-methyl-imidazol-1-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: 3-(4-methyl-imidazol-1-yl)-benzoic acid.
Reduction: 3-(4-methyl-imidazol-1-yl)-benzyl alcohol.
Substitution: Halogenated derivatives of the imidazole ring.
Applications De Recherche Scientifique
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used as a pharmaceutical intermediate.
3-Amino-4-methylbenzoic acid: Another benzoate derivative with different functional groups.
Uniqueness
Methyl 3-(4-methyl-1H-imidazol-1-YL)benzoate is unique due to its ester linkage and the presence of the imidazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
methyl 3-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-14(8-13-9)11-5-3-4-10(6-11)12(15)16-2/h3-8H,1-2H3 |
Clé InChI |
XADHIERRCYKPBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



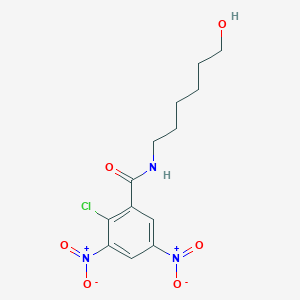
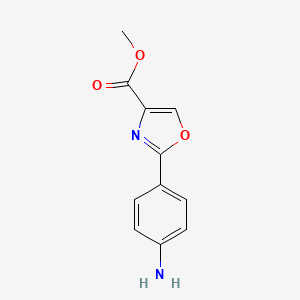

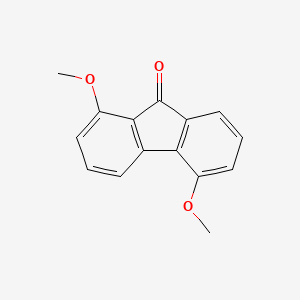

![Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)

![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)
